molecular formula C14H12N2O B11885689 3-Methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89192-94-9

3-Methoxy-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B11885689
CAS No.: 89192-94-9
M. Wt: 224.26 g/mol
InChI Key: QBZJIMPSOSVFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89193-05-5) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the imidazo[1,2-a]pyridine family, a privileged structure found in several marketed drugs due to its wide range of biological activities . This specific derivative serves as a versatile building block for the design and synthesis of novel bioactive molecules. Its primary researched application is in the development of novel melatonin receptor ligands . Scientific studies have demonstrated that functionalized 2-phenylimidazo[1,2-a]pyridines can be designed to exhibit high binding affinity for human MT1 and MT2 melatonin receptor subtypes . Some derivatives show potent and selective activity for the MT2 receptor, making them valuable pharmacological tools for studying circadian rhythms and sleep disorders . Furthermore, the core imidazo[1,2-a]pyridine structure is actively investigated for other therapeutic areas, including as a scaffold for antimycobacterial agents , highlighting its broad utility. This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89192-94-9

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-14-13(11-7-3-2-4-8-11)15-12-9-5-6-10-16(12)14/h2-10H,1H3

InChI Key

QBZJIMPSOSVFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 2 Phenylimidazo 1,2 a Pyridine and Derivatives

One-Pot Multicomponent Reactions in Imidazo[1,2-a]pyridine (B132010) Synthesis

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.com These reactions are characterized by high atom economy and operational simplicity, making them highly attractive for the synthesis of imidazo[1,2-a]pyridines. mdpi.comresearchgate.net

Groebke–Blackburn–Bienaymé Reaction and Its Methodological Variants

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a cornerstone in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate, perchloric acid, or p-toluenesulfonic acid. nih.govbeilstein-journals.orgbio-conferences.org The GBBR is highly valued for its ability to rapidly generate molecular diversity from readily available starting materials. nih.govnih.gov

Methodological variants of the GBBR have been developed to improve its efficiency and expand its scope. For instance, the use of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com Furthermore, green catalysts like ammonium chloride have been successfully employed, offering a more environmentally benign approach. mdpi.com Tandem reactions combining the GBBR with other transformations, such as the Ugi reaction, have been utilized to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.org

Table 1: Comparison of Catalysts in the Groebke–Blackburn–Bienaymé Reaction
CatalystTypical SolventKey AdvantagesReference
Scandium Triflate (Sc(OTf)₃)Methanol, EthanolHigh efficiency and broad substrate scope. beilstein-journals.org nih.govbeilstein-journals.orgbio-conferences.org
Perchloric Acid (HClO₄)AcetonitrileEffective Brønsted acid catalyst. beilstein-journals.org beilstein-journals.org
Ammonium Chloride (NH₄Cl)Ethanol, Solvent-freeInexpensive, readily available, and aligns with green chemistry principles. mdpi.com mdpi.commdpi.com
Silver AcetateEthylene GlycolGood to excellent yields with high atom economy under environmentally friendly conditions. researchgate.net researchgate.net

Three-Component Coupling Strategies (e.g., Utilizing 2-Aminopyridines, Aldehydes, and Terminal Alkynes)

Another significant three-component strategy for the synthesis of polysubstituted imidazo[1,2-a]pyridines involves the coupling of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgnih.gov This approach, often catalyzed by copper, provides a direct route to a wide range of derivatives. bio-conferences.orgresearchgate.net The reaction typically proceeds through a domino sequence involving the formation of a propargylamine intermediate followed by a 5-exo-dig cycloisomerization. researchgate.netacs.org This methodology is valued for its operational simplicity and the ability to introduce diverse substituents at various positions of the imidazo[1,2-a]pyridine core. rsc.orgrsc.org

Transition Metal-Catalyzed Synthetic Pathways for Imidazo[1,2-a]pyridines

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazo[1,2-a]pyridines are no exception. rsc.org Catalysts based on copper and iron have proven particularly effective in mediating the formation of this scaffold through various mechanistic pathways. nih.gov

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts are widely employed in the synthesis of imidazo[1,2-a]pyridines due to their low cost, abundance, and versatile reactivity. organic-chemistry.orgnih.gov Copper-catalyzed methods often involve the coupling of 2-aminopyridines with various partners, followed by cyclization. researchgate.net

One prominent example is the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, as mentioned previously. bio-conferences.orgacs.org Copper(I) and Copper(II) salts, such as CuI, CuBr, and Cu(OAc)₂, are effective catalysts for this transformation. organic-chemistry.orgacs.org The reactions can often be carried out under aerobic conditions, using air as a green oxidant. organic-chemistry.orgnih.gov

Copper also catalyzes the aerobic oxidative cyclization of ketoxime acetates with pyridines, providing a route to imidazo[1,2-a]pyridines with a broad functional group tolerance. organic-chemistry.orgnih.gov Furthermore, copper-catalyzed intramolecular C-N bond formation from appropriately substituted pyridine (B92270) precursors is a common strategy. nih.gov These reactions highlight the versatility of copper in facilitating the construction of the imidazo[1,2-a]pyridine ring system through various oxidative coupling and cyclization pathways. researchgate.netacs.org

Table 2: Examples of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
ReactantsCopper CatalystOxidantKey FeaturesReference
2-Aminopyridines, Aldehydes, Terminal AlkynesCu(II)-ascorbate, CuI, Cu(OAc)₂AirDomino A³-coupling and cycloisomerization in aqueous media. acs.org acs.orgacs.org
2-Aminopyridines, NitroolefinsCuBrAirOne-pot procedure with good yields. organic-chemistry.org organic-chemistry.orgnih.gov
Ketoxime Acetates, PyridinesCuIAirTolerates a wide range of functional groups. organic-chemistry.org organic-chemistry.orgnih.gov
2-Aminopyridines, Sulfonyl Azides, Terminal YnonesCuI-Forms polysubstituted products via a CuAAC/ring-cleavage process. nih.gov nih.govrsc.orgrsc.org

Iron-Catalyzed Denitration and Oxidative Amination Approaches

Iron, being an abundant, inexpensive, and environmentally benign metal, has gained prominence as a catalyst in organic synthesis. nih.gov In the context of imidazo[1,2-a]pyridine synthesis, iron catalysis offers a sustainable alternative to more expensive noble metal catalysts. organic-chemistry.org

A notable application is the iron(II)-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This procedure is simple, inexpensive, and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and elimination steps, avoiding the need for an external oxidant. organic-chemistry.org While direct iron-catalyzed oxidative amination for this specific scaffold is less commonly reported, the broader field of iron-catalyzed C-H amination suggests potential for future developments in this area. nih.gov

Green Chemistry Principles Applied to Imidazo[1,2-a]pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.ineurekaselect.com The synthesis of imidazo[1,2-a]pyridines has been a fertile ground for the application of these principles. nih.govacs.org

Strategies that align with green chemistry include the use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. mdpi.comthieme-connect.comscielo.br For example, the copper-catalyzed A³-coupling reaction for imidazo[1,2-a]pyridine synthesis has been successfully performed in aqueous micellar media, which enhances reaction rates and facilitates catalyst recycling. acs.org

The use of microwave irradiation is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. mdpi.combio-conferences.org Furthermore, the development of catalyst-free protocols or the use of recyclable and non-toxic catalysts, such as ammonium chloride or certain heterogeneous catalysts, contributes to the sustainability of these synthetic methods. mdpi.comnih.govicsr.in Multicomponent reactions, by their very nature, are considered green as they often lead to a reduction in the number of synthetic steps and purification procedures, thereby minimizing waste. rasayanjournal.co.inresearchgate.net The application of ultrasound has also been shown to be an effective green method for promoting the synthesis of imidazo[1,2-a]pyridines. thieme-connect.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and reducing environmental impact. For the synthesis of imidazo[1,2-a]pyridines, solvent-free approaches have proven to be highly efficient. A notable method involves the condensation of α-haloketones with 2-aminopyridines without the use of any additional catalyst or solvent. researchgate.net

This protocol has demonstrated good to excellent yields for a variety of substituted imidazo[1,2-a]pyridines. scielo.br The reaction between α-bromoacetophenone and 2-aminopyridine (B139424), for instance, proceeds efficiently under neat conditions at 60°C to afford 2-phenylimidazo[1,2-a]pyridine (B181562) in high yield. researchgate.net The absence of a solvent simplifies the work-up procedure and reduces the generation of chemical waste. scielo.br

ReactantsConditionsProductYield (%)Reference
α-Bromoacetophenone, 2-aminopyridine60°C, 20 min, neat2-Phenylimidazo[1,2-a]pyridine91 researchgate.netscielo.br
α-Chloroacetophenone, 2-aminopyridineneat, extended time2-Phenylimidazo[1,2-a]pyridine83 scielo.br
α-Chloroacetophenone, 2-amino-5-methylpyridineneat, extended time2-Phenyl-7-methylimidazo[1,2-a]pyridine88 scielo.br

This table showcases the efficiency of solvent-free synthesis for imidazo[1,2-a]pyridine derivatives.

Aqueous Medium and Micellar Catalysis

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. Micellar catalysis, which employs surfactant assemblies in water to create nanoreactors, has emerged as a powerful tool for promoting organic reactions in aqueous media. ucsb.edu These micelles can encapsulate non-polar reactants, effectively increasing their local concentration and facilitating reactions that would otherwise be sluggish in water.

While specific examples detailing the synthesis of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine using micellar catalysis are not extensively documented in the provided search results, the general principles of this methodology are applicable. The hydrophobic core of the micelle provides a suitable environment for the condensation of hydrophobic starting materials, while the aqueous bulk serves as a green solvent. This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. ucsb.edu

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has been recognized as an effective technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov In the synthesis of imidazo[1,2-a]pyridines, ultrasound has been successfully employed to promote the cyclocondensation of 2-aminopyridines with α-haloketones. scispace.com This method offers a green and efficient alternative to conventional heating. nih.gov

A study on the iodination of imidazo[1,2-a]pyridines demonstrated the significant advantages of ultrasound assistance. The reaction time for the C3-iodination was dramatically reduced, and the yields were improved compared to silent (non-ultrasound) conditions. acs.org For example, the ultrasound-assisted synthesis of 3-iodo-2-phenylimidazo[1,2-a]pyridine from 2-phenylimidazo[1,2-a]pyridine and iodine was achieved in a significantly shorter time and with a higher yield compared to the reaction under conventional heating.

SubstrateConditionsProductYield (%)TimeReference
2-Phenylimidazo[1,2-a]pyridineUltrasound, I₂, TBHP, EtOH3-Iodo-2-phenylimidazo[1,2-a]pyridine9030 min nih.govacs.org
7-Methoxy-2-phenylimidazo[1,2-a]pyridineUltrasound, I₂, TBHP, EtOH3-Iodo-7-methoxy-2-phenylimidazo[1,2-a]pyridine9435 min nih.govacs.org
8-Methoxy-2-phenylimidazo[1,2-a]pyridineUltrasound, I₂, TBHP, EtOH3-Iodo-8-methoxy-2-phenylimidazo[1,2-a]pyridine9530 min nih.govacs.org

This table highlights the enhanced efficiency of ultrasound-assisted synthesis for the iodination of imidazo[1,2-a]pyridine derivatives.

Directed Functionalization Strategies for Imidazo[1,2-a]pyridines

The targeted functionalization of the imidazo[1,2-a]pyridine scaffold is essential for modulating its physicochemical and biological properties. Various strategies have been developed to achieve regioselective substitution on this heterocyclic system.

Directed Lithiation of this compound

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgclockss.org In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The methoxy (B1213986) group is a well-known DMG.

For this compound, the methoxy group at the 3-position can direct lithiation to a specific carbon atom on the imidazo[1,2-a]pyridine core. tib.eu The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. This approach offers a precise method for the synthesis of specifically substituted derivatives. semanticscholar.org

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For the imidazo[1,2-a]pyridine system, significant efforts have been devoted to the development of regioselective C-H functionalization methods. dntb.gov.ua

The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution and has been the primary focus of C-H functionalization studies. nih.gov Various transition-metal-catalyzed reactions have been developed to introduce different functional groups at this position with high regioselectivity. For instance, copper-catalyzed thiolation allows for the direct formation of a C-S bond at the C3 position. rsc.org

ReactionCatalystFunctional Group IntroducedPositionReference
ThiolationCopperThioetherC3 rsc.org
PerfluoroalkylationVisible light/EDA complexPerfluoroalkylC3 nih.gov
AminoalkylationVisible light/Rose BengalAminoalkylC3 nih.gov

This table summarizes various regioselective C-H functionalization reactions on the imidazo[1,2-a]pyridine core.

Electrophilic and Nucleophilic Reaction Pathways on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus exhibits a rich and diverse reactivity towards both electrophiles and nucleophiles. The electron-rich nature of the imidazole (B134444) part of the fused system makes it susceptible to electrophilic attack, primarily at the C3 position. This reactivity has been exploited in various functionalization reactions, including halogenation, nitration, and Friedel-Crafts type reactions. mdpi.com

Conversely, the pyridine ring is relatively electron-deficient and can undergo nucleophilic attack, particularly when activated by an electron-withdrawing group or under forcing conditions. Radical reactions also provide a powerful avenue for the functionalization of the imidazo[1,2-a]pyridine core, with recent advances in photoredox catalysis enabling a wide range of transformations. rsc.org The interplay between electrophilic, nucleophilic, and radical pathways allows for the comprehensive functionalization of this versatile heterocyclic scaffold.

Mechanistic Investigations of Imidazo[1,2-a]pyridine Formation Pathways

The synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure in many pharmacologically active compounds, proceeds through various formation pathways. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies. Key mechanistic routes that have been investigated include the Ortoleva-King reaction and radical-mediated pathways.

Elucidation of Proposed Reaction Mechanisms (e.g., Radical Pathways, Ortoleva-King Reaction)

Ortoleva-King Reaction:

A prominent pathway for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines involves the Ortoleva-King reaction. This reaction traditionally involves the condensation of 2-aminopyridines with active methylene compounds in the presence of iodine. researchgate.net A modern, one-pot approach achieves this transformation by reacting 2-aminopyridines with acetophenones and iodine. acs.org Mechanistic studies suggest that the reaction can proceed through a catalytic Ortoleva-King pathway. organic-chemistry.org

The process is initiated by the formation of an iodoacetophenone, which then undergoes alkylation on the endocyclic nitrogen atom of 2-aminopyridine to form an Ortoleva-King type intermediate. acs.org Subsequent intramolecular cyclization leads to the final imidazo[1,2-a]pyridine product. acs.org Some studies propose a concurrence between a ketimine intermediate pathway and the Ortoleva-King type reaction, with the dominant pathway depending on the specific catalysts and substituents on the reactants. rsc.orgresearchgate.net Catalytic systems, such as those employing iron (FeCl₃·6H₂O) or manganese in conjunction with molecular iodine, have been developed to facilitate this protocol, making it more efficient and applicable for direct, one-step syntheses of derivatives like the gastroprotective drug Zolimidine. researchgate.netresearchgate.net

Radical Pathways:

Radical reactions have emerged as a powerful strategy for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These pathways are often initiated by visible light and a photocatalyst. For instance, the C-3 trifluoromethylation of imidazopyridines can be achieved using the Langlois reagent (CF₃SO₂Na) in a reaction mediated by KMnO₄/AcOH, which proceeds via a radical mechanism. organic-chemistry.org

In photoredox-catalyzed reactions, a radical (e.g., a CF₃ radical) is generated and reacts with the imidazo[1,2-a]pyridine core to form a radical intermediate. nih.gov This intermediate can then be oxidized to a carbocation, which, after deprotonation, yields the final functionalized product. nih.gov The involvement of radical pathways is often confirmed through radical scavenging experiments. nih.gov These methods are valued for their mild reaction conditions and broad applicability. nih.gov

Analysis of Intermediate Formation and Reaction Progression

The progression of imidazo[1,2-a]pyridine synthesis is marked by the formation of distinct intermediates that dictate the reaction's course and outcome.

In the Ortoleva-King reaction , the key intermediate is formed after the initial reaction of an α-haloketone (or an in situ generated iodo-ketone) with 2-aminopyridine. The pyridine nitrogen attacks the electrophilic carbon of the ketone, leading to a pyridinium salt intermediate. Subsequent steps involve cyclization to furnish the final heterocyclic system. acs.orgacs.org

In multicomponent reactions (MCRs) , the sequence of intermediate formation is more complex. For example, in a three-component reaction involving an aldehyde, 2-aminopyridine, and an isocyanide (a Groebke–Blackburn–Bienaymé reaction), the initial step is the condensation of the aldehyde and aminopyridine to form an imine. nih.govnih.gov This imine is then activated, often by a Lewis acid catalyst like iodine, facilitating a [4+1] cycloaddition with the isocyanide. nih.gov This cycloaddition generates a crucial spiro intermediate, which then undergoes rearrangement and intramolecular cyclization to yield the aromatic imidazo[1,2-a]pyridine. nih.gov

Radical-mediated reactions proceed through their own characteristic intermediates. As established in visible-light-induced functionalizations, the reaction of a photogenerated radical with the imidazo[1,2-a]pyridine ring results in a radical adduct intermediate. nih.gov This species is a key branching point; it can be oxidized to a carbocation intermediate before deprotonation to form the substituted product. nih.gov The stability and reactivity of these radical and carbocation intermediates are influenced by the substituents present on the heterocyclic core.

Substrate Scope and Functional Group Tolerance in Imidazo[1,2-a]pyridine Synthesis

The versatility of synthetic methods for imidazo[1,2-a]pyridines is largely defined by their substrate scope and tolerance for various functional groups. Modern synthetic protocols, including metal-catalyzed and visible-light-induced reactions, have demonstrated broad applicability.

Synthetic strategies have shown high tolerance for a wide array of functional groups on both the 2-aminopyridine and the coupling partner (e.g., ketone, aldehyde, or alkyne). organic-chemistry.orgbio-conferences.org This allows for the synthesis of a diverse library of derivatives.

On the 2-Aryl Ring (Position 2): The synthesis is highly adaptable to substitutions on the phenyl ring at the C2 position. Both electron-donating groups (such as methyl and methoxy) and electron-withdrawing groups (like trifluoromethyl and cyano) are well-tolerated. nih.govmdpi.com Halogen substituents (fluoro, chloro, bromo) on the aryl ring also proceed smoothly, providing valuable handles for further functionalization. mdpi.com

On the Imidazo[1,2-a]pyridine Core: Substituents on the pyridine ring of the imidazo[1,2-a]pyridine scaffold are also well-accommodated. Groups such as methyl, methoxy, halogens (fluoro, chloro, bromo), cyano, and trifluoromethyl can be present without impeding the reaction. nih.gov This broad tolerance is crucial for tuning the electronic and steric properties of the final molecule.

The tables below summarize the functional group tolerance observed in various synthetic methodologies for imidazo[1,2-a]pyridine derivatives.

Table 1: Functional Group Tolerance on 2-Aryl Imidazo[1,2-a]pyridines

Position of Substituent Type of Group Specific Group Reaction Outcome Reference
C2 Benzene Ring Electron-Donating Methyl Good to Excellent Yields mdpi.com
C2 Benzene Ring Electron-Donating Methoxy Good to Excellent Yields nih.gov
C2 Benzene Ring Halogen Fluoro, Chloro, Bromo Good to Excellent Yields mdpi.com
C2 Benzene Ring Electron-Withdrawing Trifluoromethyl Good Yields mdpi.com

Table 2: Functional Group Tolerance on the Imidazo[1,2-a]pyridine Ring System

Position of Substituent Type of Group Specific Group Reaction Outcome Reference
Pyridine Ring Electron-Donating Methyl, Methoxy Well Tolerated nih.gov
Pyridine Ring Halogen Fluoro, Chloro, Bromo Well Tolerated nih.gov
Pyridine Ring Electron-Withdrawing Cyano, Trifluoromethyl Well Tolerated nih.gov

Spectroscopic Characterization Methodologies for Imidazo 1,2 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in 3-Methoxy-2-phenylimidazo[1,2-a]pyridine can be determined.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine (B132010) core, the phenyl substituent, and the methoxy (B1213986) group.

The protons on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine system typically appear in the aromatic region of the spectrum. For the parent compound, these protons resonate at specific chemical shifts, often appearing as multiplets due to spin-spin coupling with adjacent protons. The phenyl group protons also give rise to signals in the aromatic region. The methoxy group, being an aliphatic ether, shows a characteristic singlet in the upfield region of the spectrum.

Detailed analysis of a reported ¹H NMR spectrum for this compound reveals the following assignments:

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Phenyl Protons8.05–7.97Multiplet
Pyridine Ring Proton7.83Doublet6.8
Pyridine Ring Proton7.48–7.41Multiplet
Phenyl Protons7.37Triplet7.8
Pyridine Ring Proton7.26–7.19Multiplet
Pyridine Ring Proton6.78Triplet6.8
Methoxy Protons3.91Singlet

The data in this table is based on reported spectroscopic findings.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The carbons of the imidazo[1,2-a]pyridine core and the phenyl ring appear in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon atom of the methoxy group, being an sp³-hybridized carbon attached to an electronegative oxygen atom, resonates at a higher field compared to the aromatic carbons.

Reported ¹³C NMR data for this compound is summarized below:

Carbon Assignment Chemical Shift (δ) in ppm
Aromatic/Heteroaromatic Carbons145.4, 140.2, 133.5, 131.6, 128.7, 128.3, 127.8, 124.6, 123.0, 117.2, 112.0
Methoxy Carbon57.8

The data in this table is based on reported spectroscopic findings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.

In a typical electrospray ionization (ESI) mass spectrum, the compound is observed as its protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion can be determined with high precision, allowing for the confirmation of the elemental composition.

Ion Calculated m/z Found m/z Molecular Formula
[M+H]⁺225.1028225.1022C₁₄H₁₃N₂O

The data in this table is based on reported spectroscopic findings for the protonated molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C-H stretching vibrations for the aromatic rings, typically observed above 3000 cm⁻¹.

C-H stretching vibrations for the methoxy group, usually found in the 2950-2850 cm⁻¹ region.

C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, which give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching vibration of the methoxy group, which is expected to show a strong absorption band in the 1250-1050 cm⁻¹ range.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch (Methoxy)2950 - 2850
Aromatic C=C and C=N Stretch1600 - 1450
C-O Stretch (Methoxy)1250 - 1050

This table presents expected absorption ranges for the functional groups present in the molecule.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives

Correlating Molecular Structural Modifications with Modulated Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of various substituents on the bicyclic core and its appended functionalities. researchgate.netnih.gov Modifications at nearly every position of the scaffold—C-2, C-3, C-5, C-6, C-7, and C-8—have been explored to understand their impact on a wide range of biological targets. rsc.org These targets include enzymes like kinases (e.g., c-Met, Nek2, PI3K), receptors, and microbial components. nih.govnih.govresearchgate.netnih.gov

For instance, in the development of c-Met inhibitors, initial screening of compounds with varied substituents at the C-7 and C-8 positions showed moderate activity. nih.gov However, the introduction of a fluorine atom at the C-8 position led to a significant enhancement in inhibitory potency. nih.gov Further exploration revealed that the electronic properties of the imidazo[1,2-a]pyridine core are critical for interaction with biological targets; an 8-fluoro substitution was found to be more effective than an 8-chloro substitution, which is more electron-rich and leads to decreased interaction with key residues like Tyr-1230 in c-Met. nih.gov Similarly, the development of antituberculosis agents showed that modifications to the C-2 and C-6 positions of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core could significantly improve potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). rsc.org These examples underscore the principle that even minor structural changes can lead to substantial differences in biological outcomes, a central theme in the SAR of this class of compounds.

Influence of Substituents on the Imidazo[1,2-a]pyridine Core

The versatility of the imidazo[1,2-a]pyridine scaffold allows for systematic substitution at multiple positions, enabling fine-tuning of its pharmacological properties. The electron-rich nature of the C-3 position makes it a common site for functionalization, while substitutions on the pyridine (B92270) and imidazole (B134444) rings, particularly at the C-2 and C-7 positions, have been shown to be critical determinants of activity and selectivity. researchgate.netresearchgate.net

The C-2 position of the imidazo[1,2-a]pyridine core is frequently substituted with a phenyl ring, and modifications to this ring have a profound effect on biological activity. researchgate.netnih.gov The nature of the substituents on this phenyl group can influence potency and selectivity for various targets.

For antimicrobial activity, the presence and type of substituent on the C-2 phenyl ring are influential. researchgate.net In a series of 3-aminoimidazo[1,2-a]pyridine derivatives tested for anticancer activity, a compound featuring a nitro-substituted phenyl ring at the C-2 position demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line. nih.gov Conversely, for antiviral activity against human cytomegalovirus (HCMV), the nature of the C-2 substituent was also found to be a strong determinant of potency. nih.gov

In the context of anticholinesterase activity, imidazo[1,2-a]pyridine derivatives with a 3,4-dichlorophenyl side chain at C-2 exhibited the strongest butyrylcholinesterase (BChE) inhibition. nih.gov This highlights the importance of electron-withdrawing groups on the phenyl ring for this specific biological target. nih.gov In contrast, a derivative with an electron-donating methoxy (B1213986) (OCH3) group on the phenyl ring was found to be inactive against BChE, further emphasizing the role of electronic effects. nih.gov

The table below summarizes the impact of C-2 phenyl substitutions on various biological activities.

C-2 Phenyl Substituent Biological Activity Effect Reference
Nitro groupAnticancer (HT-29 cells)Highest inhibitory activity nih.gov
3,4-DichloroAnticholinesterase (BChE)Strongest inhibition nih.gov
Methoxy groupAnticholinesterase (BChE)Inactive nih.gov
VariousAntimicrobialInfluences activity researchgate.net
VariousAntiviral (HCMV)Strongly influences activity nih.gov

The C-3 and C-7 positions are critical sites for modification that significantly modulate the biological profile of imidazo[1,2-a]pyridine derivatives. The C-3 position is inherently nucleophilic and electron-rich, making it a frequent target for electrophilic substitution and other functionalizations. nih.govresearchgate.net

SAR studies on antituberculosis agents have extensively demonstrated the importance of the C-3 position. A 3-carboxamide moiety is a common feature in potent anti-TB derivatives. rsc.org Initial studies revealed that an N-benzylcarboxamide at C-3 was crucial for activity, while other modifications, such as tertiary carboxamides or reversed amides, led to a loss of potency. rsc.org For antimicrobial agents, the activity of derivatives was found to be influenced by substituents at the C-7 position in conjunction with modifications at the C-2 phenyl ring. researchgate.net For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent potency against multi- and extensive drug-resistant tuberculosis strains, highlighting the synergistic effect of substitutions at C-2, C-3, and C-7. nih.gov

In the development of Nek2 inhibitors for gastric cancer, SAR analysis of various derivatives was performed, indicating the importance of substitutions in defining their antiproliferative activity. nih.govdocumentsdelivered.com The specific nature of the group at C-3 can also induce conformational preferences through intramolecular interactions, such as hydrogen bonding with the hydrogen at the C-5 position, which can influence the molecule's interaction with its biological target. nih.gov

The placement of methoxy (–OCH3) groups on the imidazo[1,2-a]pyridine scaffold or its substituents can have varied and significant effects on biological activity. A methoxy group can alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability.

In a series of c-Met inhibitors, the presence of a 3-methoxy group was found to be important for inhibitory activity. nih.gov Specifically, derivatives bearing a 3-methoxy-4-N-methylbenzamide group exhibited remarkably improved cellular activity against cancer cell lines. nih.gov This suggests that the methoxy group at this position contributes favorably to the binding interaction with the c-Met kinase.

Conversely, the introduction of a methoxy group does not always lead to enhanced activity. As mentioned previously, an imidazo[1,2-a]pyridine derivative with a methoxy-substituted phenyl side chain at C-2 was inactive as a BChE inhibitor, contrasting with the high activity of its halogenated counterparts. nih.gov This demonstrates that the influence of a methoxy group is highly context-dependent, relying on its position and the specific biological target being investigated. While direct SAR studies focusing on methoxy groups at the C-5 position were not detailed in the provided sources, the significant downfield chemical shift of the H-5 proton caused by electron-withdrawing groups at C-3 suggests that the electronic environment around C-5 is sensitive and substitutions at this position could play a role in modulating activity. nih.gov

SAR in the Context of Specific Biological Interactions

The principles of SAR are most powerfully applied when correlated with specific biological activities. For imidazo[1,2-a]pyridine derivatives, extensive research has been conducted to delineate the structural requirements for antimicrobial and antituberculosis efficacy.

The imidazo[1,2-a]pyridine core is a validated scaffold for developing agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govrsc.org The SAR for anti-TB activity is well-defined for certain classes of these derivatives.

A prominent class of anti-TB agents is the imidazo[1,2-a]pyridine-3-carboxamides. rsc.orgbio-conferences.org SAR studies have revealed several key features for high potency:

C-3 Position : A 3-carboxamide is critical. N-benzyl amides were found to be particularly potent. rsc.org

C-2 Position : Small alkyl groups, such as ethyl, are preferred. 2-carboxamides showed much weaker activity compared to 3-carboxamides, suggesting a possible switch in the mode of action. rsc.orgnih.gov

C-6 Position : Electron-withdrawing groups like chlorine at the C-6 position significantly improve potency against both extra- and intracellular Mtb. rsc.org

C-7 Position : The presence of a methyl group at C-7, as seen in 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, contributes to potent activity against replicating, non-replicating, MDR, and XDR Mtb strains. rsc.orgnih.gov

The general SAR for antimicrobial activity also points to the importance of substitutions on the C-2 phenyl ring and at the C-7 position of the imidazo[1,2-a]pyridine core. researchgate.net The nature of these substituents collectively influences the inhibitory activity against various Gram-positive and Gram-negative bacterial strains. researchgate.net

The table below summarizes key SAR findings for the antituberculosis activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives.

Position Favorable Substituent/Moiety Effect on Anti-TB Activity Reference
C-2Small alkyl (e.g., Ethyl)Improved potency rsc.org
C-3N-BenzylcarboxamidePotent activity rsc.org
C-6Chloro (–Cl)Significantly improved potency rsc.org
C-7Methyl (–CH3)Potent activity against resistant strains rsc.orgnih.gov

These detailed SAR studies provide a clear roadmap for medicinal chemists to design and develop new imidazo[1,2-a]pyridine-based drugs with improved efficacy against challenging pathogens. nih.gov

Anticancer Activity and Associated Structural Features of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in the development of novel anticancer agents. nih.gov The core structure itself is considered essential for its anticancer properties. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine ring system significantly influence the cytotoxic activity against different cancer cell lines.

Key structural features that modulate the anticancer activity of imidazo[1,2-a]pyridine derivatives include the nature and position of substituents on both the imidazole and pyridine rings. For instance, the introduction of a 2-phenyl group is a common strategy in the design of these compounds. The substitution pattern on this phenyl ring, as well as modifications at the C-3 position and on the pyridine ring, have been extensively explored to optimize anticancer potency.

Research has shown that the fusion of other heterocyclic rings, such as pyrazole (B372694) or triazole, to the imidazo[1,2-a]pyridine core can lead to compounds with enhanced anticancer activity. rdd.edu.iqresearchgate.netresearchgate.net For example, a series of novel imidazo[1,2-a]pyridine-linked 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic activity. researchgate.net Within this series, the derivative featuring a 3-methoxyphenyl (B12655295) moiety exhibited potent inhibitory activity against MCF-7 and HeLa cell lines. researchgate.net

Furthermore, the introduction of S-alkyl/aryl moieties has been investigated. tandfonline.com Certain compounds from this class have demonstrated antiproliferative activity against a range of tumor cell lines and have been shown to inhibit DNA synthesis via an apoptotic pathway in HepG2 cells. tandfonline.com

Below is a data table summarizing the structure-activity relationships of various imidazo[1,2-a]pyridine derivatives as anticancer agents.

Scaffold/Derivative Substitution Effect on Anticancer Activity Cancer Cell Lines
Imidazo[1,2-a]pyridineCore structureEssential for activity. researchgate.netVarious
Imidazo[1,2-a]pyridine-pyrazole hybridsChalcone-derived pyrazole moietyShowed cytotoxic efficacy. rdd.edu.iqMCF-7 (breast)
Imidazo[1,2-a]pyridine with S-alkyl/aryl moietyS-alkyl/aryl group at C-2 via an acetamide (B32628) linkerCertain derivatives inhibited DNA synthesis and induced apoptosis. tandfonline.comHepG2 (liver)
Imidazo[1,2-a]pyridine-1,2,3-triazole hybrids3-methoxyphenyl moiety attached to the triazole ringPotent inhibitory activity. researchgate.netMCF-7 (breast), HeLa (cervical)
2-phenylimidazo[1,2-a]pyridine (B181562)Various substitutions at C-2, C-3, and C-6Activity is dependent on the specific substitution pattern. researchgate.netresearchgate.netVarious

Melatonin (B1676174) Receptor Ligand SAR Investigations of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine framework has also been successfully utilized to develop ligands for melatonin receptors (MT1 and MT2), which are important targets for treating sleep and mood disorders. nih.govresearchgate.netnih.gov SAR studies have been crucial in identifying the structural requirements for high affinity and selectivity for these G protein-coupled receptors.

A key finding in the development of imidazo[1,2-a]pyridine-based melatonin receptor ligands is the importance of an N-acetylaminoethyl side chain, which mimics the endogenous ligand, melatonin. The attachment point and the nature of this side chain on the imidazo[1,2-a]pyridine core are critical for receptor binding. researchgate.net

Studies on a series of 2-phenylimidazo[1,2-a]pyridines revealed that an ethanamide side chain at the C-3 position is important for binding to melatonin receptors. researchgate.net Furthermore, a methoxy group on the pyridine ring of the scaffold, particularly at the C-6 position, was found to be favorable for binding affinity. nih.govresearchgate.net This is analogous to the 5-methoxy group on the indole (B1671886) ring of melatonin.

For instance, the compound N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl]acetamide demonstrated high affinity for both MT1 and MT2 receptors. nih.govresearchgate.net Another derivative, 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-methyl-propionamide, showed good selectivity for the MT2 receptor over the MT1 receptor. nih.gov These findings highlight that subtle modifications to the side chain and the core structure can modulate both affinity and selectivity.

The table below summarizes the structure-activity relationships for imidazo[1,2-a]pyridine derivatives as melatonin receptor ligands.

Compound Substitution at C-2 Substitution at C-3 Substitution at C-6 Melatonin Receptor Affinity
General ScaffoldPhenylEthanamide side chainMethoxyImportant features for receptor binding. nih.govresearchgate.net
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl]acetamidePhenyl-CH₂CH₂NHCOCH₃MethoxyGood affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM). nih.gov
3-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-methyl-propionamidePhenyl-CH₂CH₂CONHCH₃MethoxyGood selectivity for MT2 over MT1 (MT1/MT2 = 19). nih.gov

Computational and Theoretical Studies of Imidazo 1,2 a Pyridines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. electrochemsci.org It is widely applied to the imidazo[1,2-a]pyridine (B132010) scaffold to predict molecular geometries, electronic properties, and reactivity. researchgate.netscirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G++(d,p), are employed to compute various molecular descriptors that elucidate the chemical behavior of these compounds. researchgate.netscirp.orgscispace.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comresearchgate.net

For the 2-phenylimidazo[1,2-a]pyridine (B181562) core, the HOMO is typically located on the imidazo[1,2-a]pyridine ring, the phenyl ring, and any linking groups, while the LUMO is often centered on the imidazo[1,2-a]pyridine ring system. researchgate.net This distribution suggests that electron transitions occur from the phenyl ring towards the heterocyclic system. researchgate.net The energies of these orbitals provide insights into the molecule's reactivity; a high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. scirp.orgnih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
OrbitalDescriptionRole in ReactivityInformation Provided
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Acts as an electron donor. researchgate.netDetermines nucleophilicity and basicity of the molecule. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is empty of electrons.Acts as an electron acceptor. researchgate.netDetermines the electrophilicity of the molecule. youtube.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscispace.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded.

Negative Regions (Red, Orange, Yellow): These areas are rich in electrons and represent the most favorable sites for electrophilic attack. In imidazo[1,2-a]pyridine derivatives, negative potentials are often located around nitrogen and oxygen atoms. electrochemsci.orgscirp.orgresearchgate.net

Positive Regions (Blue, Green): These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For related heterocyclic systems like 3-methoxy flavones, studies have shown that negative MEP values, particularly near the 3-methoxy group, are correlated with biological activity. nih.govmanipal.edu This suggests that the methoxy (B1213986) group in 3-Methoxy-2-phenylimidazo[1,2-a]pyridine likely contributes to a region of negative electrostatic potential, influencing its interaction with biological targets.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density to define chemical bonds and atomic interactions within a molecule. researchgate.netwiley.com By identifying bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds, distinguishing between covalent and ionic interactions. researchgate.net This method provides a rigorous framework for understanding intramolecular and intermolecular bonding, which is crucial for drug design and materials science. researchgate.netresearchgate.net

Reduced Density Gradient (RDG) analysis is another method based on electron density that helps in visualizing and understanding non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds. These interactions are fundamental to molecular recognition and the binding of ligands to receptor sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical quantum chemical parameter that provides information about the electronic stability and chemical reactivity of a molecule. scirp.org

Large Energy Gap: A large ΔE implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org

Small Energy Gap: A small ΔE suggests that the molecule is more reactive and has lower stability. semanticscholar.org

Table 2: Relationship between HOMO-LUMO Energy Gap and Molecular Properties
Energy Gap (ΔE)Kinetic StabilityChemical ReactivityElectron Excitation Energy
LargeHighLowHigh
SmallLowHighLow

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). asianpubs.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding modes and affinities to a specific biological target. nih.govchemmethod.com For imidazo[1,2-a]pyridine derivatives, docking studies have been performed to investigate their potential as antimicrobial agents, anticancer agents, and inhibitors of various enzymes. asianpubs.orgnih.govresearchgate.net

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki or IC50). chemmethod.com A lower binding energy score generally indicates a more stable protein-ligand complex and stronger binding.

Derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold have been extensively studied for their binding to various receptors. For example, certain derivatives show high affinity and selectivity for central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. ebi.ac.uknih.gov Specifically, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity for these receptors. nih.gov Furthermore, analogs of alpidem, which share the 2-phenyl-imidazo[1,2-a]pyridine core, have been investigated for their ability to bind to the 18-kDa translocator protein (TSPO). nih.gov A derivative bearing a methoxy group at the para position of the 2-phenyl ring was found to stimulate steroid production, indicating a strong interaction with the target. nih.gov These studies highlight the potential of the this compound scaffold to interact with specific biological receptors and enzymes.

Identification of Key Binding Interactions and Active Site Characteristics

Computational docking studies are instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with various biological targets. These studies reveal that the core scaffold of this compound can engage in a variety of non-covalent interactions within an enzyme's active site.

The primary interactions observed for this class of compounds include:

Hydrogen Bonding: The nitrogen atom in the imidazo[1,2-a]pyridine ring system can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like arginine and lysine (B10760008) in a binding pocket. nih.gov The oxygen atom of the 3-methoxy group can also participate as a hydrogen bond acceptor. researchgate.net

π-π Stacking: The fused aromatic rings of the imidazo[1,2-a]pyridine core and the 2-phenyl substituent provide extensive surface area for π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.gov This is a critical factor for affinity and selectivity.

Hydrophobic Interactions: The phenyl group contributes significantly to the molecule's ability to form hydrophobic interactions with nonpolar regions of an active site, further stabilizing the ligand-receptor complex. psu.edu

For instance, in studies of similar imidazo[1,2-a]pyridine derivatives targeting the angiotensin II type 1 (AT1) receptor, docking analysis confirmed that these molecules fit well within the binding pocket, establishing key hydrogen bonds and π-π interactions consistent with known antagonists. nih.gov The specific orientation and conformation of the 2-phenyl and 3-methoxy groups are critical in determining the precise fit and interaction profile with the unique topology of a given active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for optimizing lead compounds and designing new molecules with enhanced potency. jchemlett.comjchemlett.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric and electrostatic fields of a molecule influence its biological activity. nih.govnih.gov For a series of this compound analogs, a 3D-QSAR model would be developed by:

Building a Dataset: A collection of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities (e.g., IC50 values) is assembled. nih.gov

Molecular Alignment: The compounds in the dataset are structurally aligned based on a common scaffold or a docked conformation.

Calculating Molecular Fields: For each molecule, steric and electrostatic interaction fields are calculated on a 3D grid surrounding the aligned structures.

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the molecular fields with the variations in biological activity, resulting in a predictive mathematical model. pharmacophorejournal.com

Model Validation: The resulting model's statistical significance and predictive power are rigorously validated using techniques like cross-validation (q²) and prediction for an external test set (r²_pred). nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to improved activity. For example, a CoMFA contour map might show a green-colored region near the 2-phenyl group, indicating that bulkier substituents are favored for higher activity, while a red-colored region near the methoxy group might suggest that electronegative features are detrimental. nih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. unina.it For the imidazo[1,2-a]pyridine scaffold, a common pharmacophore hypothesis can be generated from a set of known active compounds. psu.edunih.gov

The process typically involves superimposing the 3D structures of active molecules and identifying common chemical features. pharmacophorejournal.com For this compound and its analogs, a potential pharmacophore model could consist of:

One or two hydrogen bond acceptors (e.g., the pyridine (B92270) nitrogen, the methoxy oxygen).

One or two aromatic rings (the imidazopyridine core and the phenyl ring).

A hydrophobic feature (associated with the phenyl group).

This 3D arrangement of features serves as a query for screening large chemical databases to identify novel, structurally diverse compounds that may possess the same biological activity. psu.eduarxiv.org For example, a pharmacophore model developed for imidazo[1,2-a]pyridine-based HIF-1α inhibitors identified a hydrogen-bond acceptor and two hydrophobic sites as key features for activity. psu.edu

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can be applied to:

Assess Binding Stability: When docked into a receptor's active site, MD simulations can verify the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in its initial docked conformation. jchemlett.comjchemlett.com

Analyze Conformational Flexibility: MD simulations reveal the dynamic nature of the molecule, including the rotation of the 2-phenyl group and the flexibility of the 3-methoxy group. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site (induced fit).

Characterize Key Interactions: By analyzing the simulation trajectory, researchers can identify which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent and therefore most important for stabilizing the ligand-receptor complex. jchemlett.comjchemlett.com

These simulations provide a more realistic and dynamic picture of the molecular interactions compared to static docking models, offering deeper insights for rational drug design. nih.gov

In Silico Predictions for Pharmacokinetic and Drug-Likeness Properties (Academic Perspective)

For this compound, various properties can be predicted using computational models. Many of these models are based on established guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

PropertyPredicted ValueInterpretation
Molecular Weight238.28 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)3.10 - 3.50Compliant with Lipinski's Rule (<5), indicates good permeability
Hydrogen Bond Donors0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA)38.1 ŲSuggests good oral bioavailability and cell permeability
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYesIndicates potential for CNS activity

These values are theoretical predictions generated by standard computational algorithms and serve as an academic illustration.

These predictions suggest that this compound has a favorable drug-like profile, with good potential for oral absorption and the ability to penetrate the central nervous system. uff.br

Theoretical Studies of Photophysical Properties

Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including strong fluorescence, making them attractive for applications in materials science and as biological probes. ijrpr.com Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding the electronic structure and optical behavior of these molecules. researchgate.net

For this compound, theoretical calculations can elucidate:

Electronic Transitions: The nature of the lowest energy absorption is typically a π → π* transition, localized on the conjugated system of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can be calculated to understand this charge transfer character. beilstein-journals.org

Absorption and Emission Spectra: TD-DFT calculations can predict the maximum absorption (λ_max) and emission wavelengths, which can then be compared with experimental data. These calculations help rationalize how substituents influence the color of the emitted light. researchgate.net

Quantum Yield: The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is influenced by the geometry of the excited state and the rates of non-radiative decay pathways. Substituents play a critical role; electron-donating groups like methoxy and π-conjugated systems like phenyl generally enhance fluorescence quantum yield. ijrpr.com

Stokes Shift: The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. Large Stokes shifts are often desirable for fluorescence applications. Theoretical models can help explain the structural relaxations in the excited state that give rise to the observed Stokes shift. researchgate.net

Studies on similar compounds show that the emission maxima for imidazo[1,2-a]pyridines typically appear in the blue region of the spectrum. ijrpr.com The presence of the 2-phenyl group extends the π-conjugation, which generally leads to an increase in fluorescence yield compared to the unsubstituted core. ijrpr.com

Electronic Transition Energies and Spectral Analysis

Computational studies on various imidazo[1,2-a]pyridine derivatives have successfully modeled their electronic absorption and emission spectra, providing insights into the nature of their electronic transitions. For the parent 2-phenylimidazo[1,2-a]pyridine and its substituted analogs, the lowest energy absorption bands are generally attributed to π→π* transitions. The introduction of substituents on either the phenyl ring or the imidazo[1,2-a]pyridine core can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

For instance, studies on 2'-methoxy-2-phenylimidazo[1,2-a]pyridine (2'MeOPIP) have shown that it exhibits blue luminescence. rsc.org In general, electron-donating groups, such as a methoxy group, tend to cause a bathochromic (red) shift in the emission spectra of imidazo[1,2-a]pyridine derivatives, resulting in more intense emissions. ijrpr.com Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. researchgate.net

Theoretical calculations on 2-(2´-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives have been performed to understand their photophysical properties. tandfonline.com These studies help in predicting how different functional groups affect the electronic transition energies. Based on these established trends, it can be inferred that the 3-methoxy group in this compound would act as an electron-donating group, likely leading to a red-shift in its fluorescence emission compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine.

The following table summarizes the observed emission maxima for some related imidazo[1,2-a]pyridine derivatives, which helps in contextualizing the expected spectral properties of this compound.

CompoundSubstitutionEmission Maximum (λem, nm)Observed Color
2'MeOPIP2'-methoxy on phenyl ring-Blue
HPIP2'-hydroxy on phenyl ring~500Blue-green to Yellow
Methoxy-substituted derivative (7f)Methoxy substitution400Violet-Blue

Investigation of Intersystem Crossing Channels and Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) of imidazo[1,2-a]pyridines is a critical parameter that is significantly influenced by the competition between radiative (fluorescence) and non-radiative decay pathways, including intersystem crossing (ISC) to the triplet state. Computational studies have been pivotal in identifying the key factors that govern these processes.

For some π-expanded imidazo[1,2-a]pyridine analogs, low fluorescence quantum yields have been attributed to an efficient S1 → T2 intersystem crossing channel, as revealed by DFT calculations. rsc.org This suggests that the relative energies of the singlet and triplet excited states are crucial in determining the emissive properties of these compounds.

The substitution pattern on the imidazo[1,2-a]pyridine scaffold plays a major role in determining the fluorescence quantum yield. For a series of synthesized imidazo[1,2-a]pyridine derivatives, the fluorescence quantum efficiencies were found to be in the range of 0.22-0.61. ijrpr.com It has been generally observed that electron-donating substituents enhance the luminescence performance of these compounds. ijrpr.com For instance, 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives, which are weakly fluorescent in solution (ΦF ≈ 0.01), can exhibit significantly enhanced fluorescence in a polymer matrix (ΦF up to 0.6). researchgate.net

Given that the methoxy group is an electron-donating group, it is anticipated that this compound would exhibit a reasonably high fluorescence quantum yield. The presence of the methoxy group at the 3-position could potentially influence the geometry of the excited state and the energy gap between the S1 and nearby triplet states, thereby affecting the rate of intersystem crossing.

The table below presents the fluorescence quantum yields for a selection of imidazo[1,2-a]pyridine derivatives from the literature.

Compound TypeConditionFluorescence Quantum Yield (ΦF)
Various Imidazo[1,2-a]pyridines-0.22 - 0.61
2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)Fluid Solution~0.01
HPIP derivativesPolymer Matrixup to 0.6

Academic Perspectives on Biological Activities and Mechanistic Understanding of Imidazo 1,2 a Pyridines

Exploration of Imidazo[1,2-a]pyridine (B132010) Derivatives as Modulators of Biological Pathways

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature due to its capacity to interact with a wide array of biological targets. scilit.comnih.govnih.gov This fused bicyclic system, comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring, serves as a versatile framework for the development of potent and selective modulators of various biological pathways. nih.govmdpi.com Academic research has extensively explored derivatives of this scaffold, demonstrating their potential in treating a multitude of diseases. These compounds have been investigated for their roles as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions, highlighting the broad therapeutic applicability of this chemical class. nih.govnih.govnih.gov The synthetic tractability of the imidazo[1,2-a]pyridine core allows for systematic structural modifications, enabling researchers to fine-tune the pharmacological properties of these derivatives to achieve desired activity and selectivity against specific biological targets. researchgate.netorganic-chemistry.org Consequently, imidazo[1,2-a]pyridine analogues have been identified as promising agents in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.netnih.gov

Mechanistic Insights into Biological Action (Academic Focus)

Receptor Agonism/Antagonism (e.g., Melatonin (B1676174) Receptors)

Derivatives of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold have been specifically designed and synthesized as novel ligands for melatonin receptors (MT1 and MT2). nih.gov Research has focused on modifying the core structure to optimize binding affinity and selectivity. For instance, the introduction of an ethanamide side chain at the C-3 position was found to be crucial for binding to the melatonin receptor site. researchgate.net

Key examples from academic studies include:

N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide , which demonstrated high affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors. nih.govresearchgate.net

3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide , which showed good selectivity for the MT2 receptor over the MT1 receptor. nih.govresearchgate.net

These findings underscore the potential of the methoxy-phenyl-imidazo[1,2-a]pyridine core in developing receptor-specific ligands. nih.gov Beyond melatonin receptors, other studies have identified imidazo[1,2-a]pyridine derivatives as potent and direct agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor significant in hepatic functions, further demonstrating the scaffold's versatility in receptor modulation. nih.gov

Imidazo[1,2-a]pyridine Derivatives as Receptor Ligands

Compound DerivativeTarget ReceptorBinding Affinity (Ki) / ActivityReference
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMelatonin Receptor 1 (MT1)28 nM nih.govresearchgate.net
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamideMelatonin Receptor 2 (MT2)8 nM nih.govresearchgate.net
3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivativesConstitutive Androstane Receptor (CAR)Direct activation in nanomolar concentrations nih.gov

Enzyme Inhibition Mechanisms (e.g., QcrB, InhA, ASK1)

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors targeting critical pathways in pathogens and human disease.

Apoptosis signal-regulating kinase 1 (ASK1) Inhibition: A series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent, selective, and orally bioavailable inhibitors of ASK1. nih.govresearchgate.net ASK1 is a key component of the MAP kinase signaling pathway involved in stress and inflammatory responses, making it a therapeutic target for a range of disorders. nih.govresearchgate.net The development of these inhibitors was based on a benzothiazole (B30560) derivative discovered through high-throughput screening. nih.gov

Inhibition of Mycobacterial Enzymes: In the field of antimicrobial research, particularly against Mycobacterium tuberculosis (Mtb), imidazo[1,2-a]pyridines have emerged as powerful inhibitors of essential enzymes.

QcrB Inhibition: Several studies have identified imidazo[1,2-a]pyridines as potent inhibitors of QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome C reductase, a critical component of the electron transport chain in Mtb. nih.govplos.org Inhibition of this enzyme disrupts the pathogen's energy metabolism. rsc.orgnih.gov The anti-TB drug candidate Telacebec (Q203) belongs to this class of compounds, validating QcrB as a significant target. nih.govrsc.org Whole-genome sequencing of resistant Mtb mutants has confirmed that a single nucleotide polymorphism in the qcrB gene is responsible for resistance, cementing its role as the direct target. nih.govplos.org

InhA Inhibition: The 2-trans-enoyl-acyl carrier protein reductase (InhA) is another crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and is the target of the frontline anti-TB drug isoniazid. nih.gov Academic research has explored various imidazo[1,2-a]pyridine derivatives as direct inhibitors of InhA. scilit.comnih.gov Molecular docking studies have been employed to understand the binding interactions within the InhA active site, guiding the synthesis of derivatives with improved inhibitory activity against Mtb. scilit.comnih.gov

Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives

Target EnzymeBiological PathwayTherapeutic AreaReference
Apoptosis signal-regulating kinase 1 (ASK1)MAP kinase signalingInflammatory disorders, neurodegenerative diseases nih.govresearchgate.net
Ubiquinol cytochrome C reductase (QcrB)Electron transport chain (respiration)Tuberculosis nih.govplos.orgrsc.org
2-trans-enoyl-acyl carrier protein reductase (InhA)Mycolic acid biosynthesis (cell wall formation)Tuberculosis scilit.comnih.gov

Protein-Protein Interaction Modulation (e.g., BAG3)

Beyond direct enzyme inhibition and receptor binding, the imidazo[1,2-a]pyridine scaffold has been utilized to develop modulators of protein-protein interactions (PPIs). These interactions are fundamental to numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. nih.gov

The anti-apoptotic protein Bcl-2-associated athanogene 3 (BAG3) has been identified as a promising therapeutic target in oncology. BAG3 is a co-chaperone of the 70 kDa heat shock protein (HSP70) and is involved in cellular proteostasis, cell proliferation, and survival. nih.gov Recent research has led to the identification of a novel modulator of BAG3 that features the imidazopyridine scaffold. Using techniques such as Surface Plasmon Resonance (SPR), researchers have confirmed the direct binding of these compounds to the full-length BAG3 protein, demonstrating the potential of this chemical class to disrupt critical PPIs for therapeutic benefit. nih.gov

Spectrum of Investigated Biological Activities in Academic Research

Academic research into imidazo[1,2-a]pyridine and its derivatives has unveiled a broad spectrum of biological activities. nih.gov This versatile scaffold is a cornerstone in the development of new therapeutic agents due to its wide-ranging pharmacological effects. mdpi.com The class has demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.govnih.gov A substantial portion of the research, however, has been concentrated on its potent antimicrobial properties, particularly against the causative agent of tuberculosis. nih.govnih.govplos.org

Antimicrobial Properties Research

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives is well-documented, with a primary focus on their activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains. plos.orgnih.gov

High-throughput screening campaigns have identified imidazo[1,2-a]pyridine-based compounds as potent lead molecules against Mtb. nih.govplos.org Subsequent optimization has led to derivatives with nanomolar potency. nih.gov The mechanism of this potent anti-tubercular activity is often attributed to the inhibition of the cytochrome bcc complex by targeting the QcrB subunit, which disrupts cellular respiration and ATP homeostasis. nih.govnih.gov

Notably, research on the closely related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold has identified derivatives with high activity against M. tuberculosis and M. marinum in vitro. nih.govflinders.edu.au Structure-activity relationship (SAR) analysis of this series revealed that compounds featuring a phenyl group with fluoro substituents, a methoxy (B1213986) group at the C3 position, and a benzyl-heteroatom moiety at C6 exhibited minimum inhibitory concentration (MIC₉₀) values in the low micromolar range (0.63–1.26 μM). nih.govflinders.edu.au Although these specific compounds showed limited in vivo activity due to rapid metabolism, the findings highlight the potent intrinsic antimycobacterial activity of the 3-methoxy-2-phenyl substituted imidazole-fused bicyclic core. nih.govflinders.edu.au

Antimicrobial Activity of Imidazo[1,2-a]pyridine and Related Scaffolds

Scaffold/DerivativeTarget OrganismMechanism of ActionReported Activity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (H37Rv, MDR, XDR)QcrB Inhibition≤0.006 µM nih.gov
Imidazo[1,2-a]pyridine derivatives (IP 1-4)Mycobacterium tuberculosisQcrB Inhibition0.03 to 5 µM nih.govplos.org
3-Methoxy-2-phenylimidazo[1,2-b]pyridazine derivativesMycobacterium tuberculosis & M. marinumNot specified (likely similar)0.63–1.26 µM nih.govflinders.edu.au
Imidazo[1,2-a]pyridine derivatives (6a, 6k)Mycobacterium tuberculosis (H37Rv)InhA Inhibition0.6 µM and 0.9 µM scilit.com

Antiviral Properties Research

While the broader class of imidazo[1,2-a]pyridines has been investigated for antiviral properties, specific research on the antiviral activity of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine is not extensively documented in the reviewed literature. However, studies on related derivatives provide insights into the potential of this chemical scaffold. For instance, some 3-substituted imidazo[1,2-a]pyridines have demonstrated activity against Varicella-zoster virus (VZV). researchgate.net Structure-activity relationship (SAR) studies on a series of dibromoimidazo[1,2-a]pyridines identified hydrophobicity as a key factor for their antiviral activity, which could be a relevant consideration for the methoxy- and phenyl-substituted derivative. nih.gov The general antiviral potential of pyridine-containing compounds is also widely recognized, suggesting that the imidazo[1,2-a]pyridine nucleus is a promising scaffold for the development of new antiviral agents. mdpi.com

Anticancer Research and Mechanisms

The anticancer potential of the imidazo[1,2-a]pyridine scaffold is a significant area of research, although specific studies focusing solely on this compound are limited. Research on various derivatives has revealed multiple mechanisms of action against cancer cells.

One key mechanism is the induction of apoptosis and cell cycle arrest. For example, a study on novel imidazo[1,2-a]pyridine compounds, identified as IP-5, IP-6, and IP-7, demonstrated cytotoxic effects against the HCC1937 breast cancer cell line. nih.govnih.gov IP-5 was shown to induce cell cycle arrest by increasing the levels of p53 and p21 proteins and triggered the extrinsic apoptosis pathway, evidenced by increased activity of caspases 7 and 8. nih.govnih.gov This compound also inhibited the PI3K/Akt signaling pathway, a critical pathway for cancer cell proliferation and survival. nih.gov

Another approach involves the development of targeted covalent inhibitors. Utilizing the imidazo[1,2-a]pyridine backbone, researchers have synthesized novel inhibitors targeting the KRAS G12C mutation, a common driver in many intractable cancers. rsc.org One such derivative, I-11, emerged as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells, highlighting the utility of this scaffold in creating targeted therapies. rsc.org

The table below summarizes the anticancer activity of some studied imidazo[1,2-a]pyridine derivatives.

CompoundCancer Cell LineIC50 ValueObserved Mechanism of Action
IP-5 HCC1937 (Breast)45 µMCell cycle arrest, extrinsic apoptosis, PI3K/Akt inhibition nih.govnih.gov
IP-6 HCC1937 (Breast)47.7 µMCytotoxic impact nih.govnih.gov
IP-7 HCC1937 (Breast)79.6 µMLess cytotoxic effect nih.govnih.gov
I-11 NCI-H358 (Lung)PotentCovalent inhibition of KRAS G12C rsc.org

Anti-inflammatory Properties Research

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored, with several compounds showing promising activity. While direct studies on this compound are not prominent, research on related structures provides valuable information.

A study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, including esters, acids, and amides, identified several compounds with anti-inflammatory and analgesic properties. nih.gov The most active compound in this series was 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. nih.gov The anti-inflammatory effects of some imidazo[1,2-a]azines have been attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

More recently, a novel synthetic imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine), was shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov MIA was found to reduce inflammatory cytokines and suppress NF-κB activity. nih.gov This suggests that derivatives of the imidazo[1,2-a]pyridine scaffold can have significant anti-inflammatory actions through the modulation of key signaling pathways involved in inflammation.

Antituberculosis Studies and Related Targets

Imidazo[1,2-a]pyridines have emerged as a particularly promising class of compounds in the search for new antituberculosis agents, with some derivatives showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govrsc.org

One of the key targets for this class of compounds is QcrB, a subunit of the cytochrome bcc complex involved in cellular respiration. plos.org High-throughput screening has identified imidazo[1,2-a]pyridines as potent inhibitors of M. tuberculosis and M. bovis BCG through this mechanism. plos.org

Structure-activity relationship studies have been crucial in optimizing the antitubercular potency of these compounds. For instance, a series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were designed and synthesized, leading to the identification of compounds 15 and 16 with excellent activity against the H37Rv strain and clinical isolates of MDR and XDR tuberculosis. nih.gov Preliminary studies of compound 16 also showed favorable pharmacokinetic properties. nih.gov

Another study reported several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 μg/mL against the H37Rv strain. nih.gov Network pharmacology analysis suggested that these compounds might act on multiple targets, including those involved in inflammatory responses and key signaling pathways. nih.gov

The table below presents the antitubercular activity of selected imidazo[1,2-a]pyridine derivatives.

CompoundM. tuberculosis StrainMIC ValueReference
15 H37Rv0.10 - 0.19 µM nih.gov
16 H37Rv0.10 - 0.19 µM nih.gov
6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o H37Rv1.6 - 6.25 µg/mL nih.gov
IP Inhibitors (1–4) Various strains0.03 - 5 µM plos.org

Advanced Applications in Chemical Science and Technology

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) (PIP) are recognized for their luminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). rsc.org The introduction of substituents onto the PIP core is a key strategy for tuning the emission color and efficiency of these materials. rsc.org While research has often focused on substitutions at the 2'-position of the phenyl ring, the principles underlying their function are relevant to the 3-methoxy substituted variant.

For instance, studies on 2'‐hydroxy PIP (HPIP) show that it exhibits excited-state intramolecular proton transfer (ESIPT) luminescence. rsc.org The emission color of these compounds can be tuned from blue-green to red by introducing various aryl groups. rsc.org The addition of a methoxy (B1213986) group, as seen in 2'-methoxy PIP, results in blue luminescence. rsc.org The electronic effects of substituents play a crucial role; electron-donating groups like methoxy can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the emission wavelength. rsc.orgmdpi.com

The development of materials for OLEDs often involves creating donor-π-acceptor (D-π-A) structures to facilitate intramolecular charge transfer (ICT), which is crucial for efficient emission. beilstein-journals.orgnih.gov The imidazo[1,2-a]pyridine (B132010) moiety can act as part of this conjugated system. The high thermal stability of related heterocyclic structures, a critical requirement for OLED materials that are typically processed by vacuum evaporation, has been demonstrated. mdpi.com For example, derivatives of 2-phenylpyrimidine have shown 5% weight loss temperatures as high as 438 °C. mdpi.com

Table 1: Photophysical Properties of Related Imidazo[1,2-a]pyridine Derivatives in Solution. rsc.org
CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent
2'‐Hydroxy PIP (HPIP)330~600 (ESIPT)~0.05Organic Solvents
2'‐Methoxy PIP-Blue Luminescence--
Aryl-substituted HPIPs330380-440 (Normal), 600-630 (ESIPT)~0.01 (Dual)THF

Use as Imaging Probes (e.g., Amyloid Plaques)

The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). nih.govnih.gov Consequently, the development of probes for the in vivo imaging of these plaques is a critical goal for early diagnosis. nih.govmdpi.com The imidazo[1,2-a]pyridine scaffold has proven to be a highly effective backbone for designing such probes. rsc.orgnih.gov

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively evaluated as imaging agents for Aβ plaques. rsc.org These compounds can be radiolabeled, for instance with Iodine-123, Iodine-125, or Fluorine-18, for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. nih.govrsc.orgnih.gov One notable example is [¹²⁵I]IMPY, a radioiodinated derivative that shows high specific binding to Aβ plaques. nih.gov

The key characteristics for a successful amyloid imaging probe include:

High binding affinity and selectivity for Aβ plaques.

Ability to cross the blood-brain barrier (BBB).

Favorable brain uptake and clearance kinetics. nih.gov

A significant change in a detectable signal, such as fluorescence, upon binding. mdpi.com

Fluorescent probes based on this scaffold are designed to exhibit a dramatic increase in fluorescence intensity upon binding to Aβ aggregates, which is caused by conformational restriction and changes in the polarity of the microenvironment. mdpi.com The design often follows a donor-π-acceptor architecture to enhance these properties. nih.gov While specific studies on 3-Methoxy-2-phenylimidazo[1,2-a]pyridine are emerging, related fluorinated derivatives like FEPIP and FPPIP have been synthesized and tested, demonstrating the utility of the core structure. nih.govresearchgate.net

Table 2: Characteristics of Selected Imidazo[1,2-a]pyridine-Based Amyloid Imaging Probes.
ProbeImaging ModalityKey FindingsReference
[¹²⁵I]IMPYSPECTDisplays high specific binding for Aβ plaques and favorable brain uptake kinetics in rodents. nih.gov nih.gov
[¹²⁵I]BrIMPYSPECT/PETSelectively labeled Aβ-plaques in the brain tissue of an APP/PS1 mouse model of AD. rsc.org rsc.org
[¹⁸F]FPPIPPETSynthesized and evaluated for its utility as a radioligand for amyloid plaque imaging. nih.govresearchgate.net nih.govresearchgate.net

Role in Chemical Biology Tool Development

Chemical biology relies on the development of small molecules to probe and manipulate biological systems. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets, making it an excellent starting point for developing chemical tools. acs.org Derivatives have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govchemmethod.comresearchgate.net

These compounds can be developed as selective inhibitors for specific enzymes or protein-protein interactions. For example, various derivatives have been synthesized and evaluated as inhibitors of enzymes like human carbonic anhydrase I and II, α-glucosidase, and α-amylase. researchgate.net Others have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. nih.gov

The fluorescent nature of many imidazo[1,2-a]pyridines also allows for their use as probes in cellular imaging. By attaching this fluorophore to a targeting moiety or by designing it to respond to a specific cellular event, researchers can visualize biological processes in living cells. This dual functionality as both a bioactive agent and a potential imaging tool makes the this compound scaffold particularly valuable for the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

Potential in Metal Sensing Technologies

The detection of heavy metal ions is crucial due to their significant roles in biological systems and their potential toxicity in the environment. rsc.org The imidazo[1,2-a]pyridine framework has been successfully utilized to create fluorescent chemosensors for various metal ions. rsc.org These sensors are designed to exhibit a change in their fluorescence properties—either "turn-on" or "turn-off"—upon selectively binding to a target metal ion. rsc.orgresearchgate.net

For instance, a fluorescent sensor based on a fused imidazopyridine scaffold was designed for the highly sensitive and selective detection of Fe³⁺ (turn-on) and Hg²⁺ (turn-off) in aqueous media and within HeLa cells. rsc.org The sensing mechanism often involves chelation of the metal ion by heteroatoms within the molecule, which in turn modulates processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), leading to the fluorescence response.

The molecular planarity of the imidazo[1,2-a]pyridine fluorophore is an important factor for these probes. rsc.org The introduction of substituents like the methoxy and phenyl groups can influence the sensor's electronic properties, solubility, and binding affinity, allowing for the fine-tuning of its selectivity and sensitivity. Research has demonstrated the ability to achieve very low detection limits, often in the parts-per-billion (ppb) range. rsc.org

Table 3: Imidazo[1,2-a]pyridine-Based Fluorescent Metal Sensors. rsc.org
SensorTarget Ion(s)Response TypeLimit of Detection (LOD)
Fused Imidazopyridine Probe 5Fe³⁺Turn-on4.0 ppb
Fused Imidazopyridine Probe 5Hg²⁺Turn-off1.0 ppb

Development of Novel Materials for Specific Functions

The unique photophysical properties of the this compound core structure make it a building block for novel functional materials beyond OLEDs. The ability to tune the solid-state luminescence of 2-phenylimidazo[1,2-a]pyridine derivatives is a key area of research. rsc.org By carefully selecting substituents, it is possible to create a series of solid-state luminescent dyes with emission colors spanning the visible spectrum from blue to red. rsc.org

These materials often exhibit stronger luminescence in the solid state compared to in solution, a phenomenon that can be advantageous for various applications. rsc.org The emission properties are highly sensitive to the electronic nature of the substituents. For example, introducing electron-withdrawing groups tends to decrease the energy of ESIPT luminescence, resulting in a red shift of the emission color. rsc.org

This tunability allows for the rational design of materials with specific functions, such as:

Solid-state lighting: Creating efficient and color-stable emitters.

Optical sensors: Developing materials whose luminescence changes in response to external stimuli like pressure (mechanofluorochromism) or chemical analytes.

Security inks and pigments: Designing compounds with unique and difficult-to-replicate fluorescent signatures.

The synthesis of these materials often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach different aryl groups to the imidazo[1,2-a]pyridine core. rsc.org This synthetic versatility, combined with the inherent photophysical properties of the scaffold, positions this compound and its derivatives as promising candidates for the development of a new generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-methoxy-2-phenylimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves cyclization reactions using 2-aminopyridine and substituted acetophenones under optimized conditions. For example, ultrasound-assisted methods in PEG-400 with K₂CO₃ achieve high yields (e.g., 83% for compound 12i) by reducing reaction time to 30–60 minutes . Traditional thermal methods may require longer durations (6–12 hours) and higher temperatures, risking decomposition of sensitive substituents. Purification via column chromatography (ethyl acetate/hexanes) or recrystallization ensures high crystallinity, critical for structural characterization .

Q. Which structural features of imidazo[1,2-a]pyridine derivatives correlate with enhanced biological activity?

  • Methodological Answer : Substituent position and electronic properties significantly modulate activity. For anticancer activity:

  • Position 2 : Electron-withdrawing groups (e.g., NO₂ at para position) improve cytotoxicity (e.g., compound 10a, IC₅₀ = 11 µM for HepG2) by enhancing electrostatic interactions with cancer cell membranes .
  • Position 3 : Bulky lipophilic groups (e.g., tert-butylamine in 12b) increase selectivity for peripheral benzodiazepine receptors (PBR), with IC₅₀ values < 15 µM in Hep-2 and MCF-7 cells .
  • Position 8 : Removal of nitrogen (e.g., in imidazo[1,2-a]pyridine derivatives 12a–l) boosts activity by reducing steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or cell line specificity. For example:

  • Compound 12b (IC₅₀ = 11 µM in HepG2) shows higher cytotoxicity than 10l (IC₅₀ = 91 µM in Vero cells) due to differences in membrane permeability between cancer and normal cells .
  • In GABA receptor modulation, fluorinated 3-aminomethyl derivatives (e.g., compound 7, Ki = 27.2 nM) exhibit antipsychotic activity in rats but require metabolic stability assays (e.g., microsomal half-life > 60 minutes) to validate translational potential .
    • Recommended Approach : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) and standardized cell lines (e.g., NCI-60 panel for anticancer screening).

Q. What strategies optimize regioselective functionalization at positions 5 and 8 of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : Directed lithiation enables precise functionalization:

  • Step 1 : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 5, followed by electrophilic quenching (e.g., DMF for aldehyde introduction) .
  • Step 2 : Sequential lithiation at position 8 requires protecting groups (e.g., methoxy at position 3) to prevent over-reactivity.
    • Case Study : Introducing iodine at position 3 (e.g., 2,6,7-trichloro-3-iodo derivative, CAS 194228-60-9) improves halogen bonding in kinase inhibitors .

Q. How do solvent and catalyst systems impact green synthesis of imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Solvent : PEG-400 reduces waste vs. volatile organic solvents (e.g., DCM), enabling reusable reaction media .
  • Catalyst : Iodine (10 mol%) in ethanol achieves oxidative cyclization with NaOCl, yielding triazolopyridines (73% isolated yield) without toxic byproducts .
    • Metrics : Atom economy > 80% and E-factor < 2.0 are achievable via microwave-assisted or ultrasound-promoted protocols .

Key Recommendations for Researchers

  • Prioritize substituent electronic effects (e.g., EDG/EWG) over steric bulk for target-specific activity.
  • Validate in vitro findings with in vivo models (e.g., amphetamine-induced hyperlocomotion for antipsychotics ).
  • Adopt green chemistry metrics (e.g., EcoScale) to assess synthetic sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.